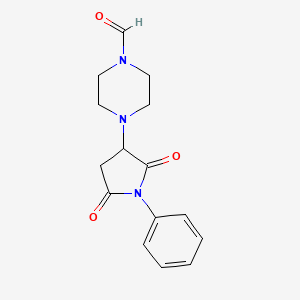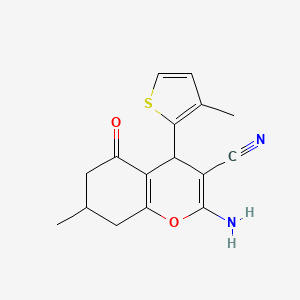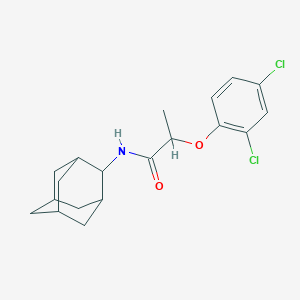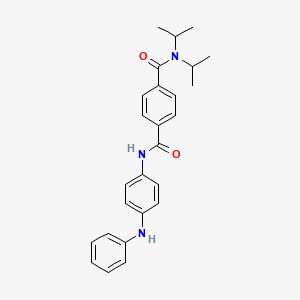
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazinecarbaldehyde compounds and is known for its unique structure and properties.
作用機序
The exact mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on several different pathways in the body. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of enzymes such as caspase-3 and caspase-9, which are involved in programmed cell death. It may also modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and may help to protect neurons from damage. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
One advantage of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several potential future directions for research on 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde may be useful in the development of new anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde and its potential therapeutic applications.
合成法
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde can be synthesized using a variety of methods, including the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain high yields of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. Other methods of synthesis include the use of reductive amination and the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester.
科学的研究の応用
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been studied for its potential anti-inflammatory and anti-tumor properties.
特性
IUPAC Name |
4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-11-16-6-8-17(9-7-16)13-10-14(20)18(15(13)21)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOCPQNADFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)

![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)


![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)